![molecular formula C6H9ClN2O2 B1437239 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride CAS No. 96144-21-7](/img/structure/B1437239.png)
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride
Overview
Description
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is a compound with the CAS Number: 96144-21-7 . It has a molecular weight of 176.6 . The compound is a solid at room temperature . It is an imidazolyl carboxylic acid that is propanoic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . A specific synthesis route for 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is not available in the retrieved data.Molecular Structure Analysis
The InChI code for 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is 1S/C6H8N2O2.ClH/c9-6(10)1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2,(H,9,10);1H . This indicates the presence of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 176.6 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Antifungal Applications
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride: has shown promising results in antifungal applications. It has been used to synthesize new compounds with significant in vitro anti-Candida activity . These synthesized oxime esters exhibit better anti-Candida profiles than fluconazole, a commonly used antifungal medication .
Synthesis of Imidazole Derivatives
The compound serves as a key intermediate in the synthesis of imidazole derivatives. These derivatives are crucial for developing new drugs with a broad range of biological activities, including antibacterial, antitumor, and antiviral properties .
Larvicidal Activity
Research has explored the use of imidazole-containing compounds, derived from 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride , for their larvicidal properties. These compounds have been evaluated for their potential to control mosquito populations, which are vectors for many infectious diseases .
Material Science
In material science, this compound can be utilized as a precursor for creating novel materials with specific properties. Its imidazole group is particularly useful in the synthesis of polymers and coatings that require certain degrees of conductivity or stability .
Catalysis
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride: is also employed in catalysis. Its imidazole ring can act as a ligand, forming complexes with metals that catalyze various chemical reactions, which is essential in industrial processes and synthetic chemistry .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are investigated for their therapeutic potential. They are part of a class of compounds that includes several FDA-approved drugs with diverse therapeutic applications .
Chemical Synthesis
It is used as an intermediate in organic synthesis. The imidazole ring is a versatile building block for constructing complex molecules that are used in medicinal chemistry and drug development .
Surface Active Agents
The compound has potential applications as a surface active agent due to its amphiphilic nature. This makes it valuable in the formulation of detergents, emulsifiers, and dispersants .
Safety and Hazards
The compound is associated with several hazards. It is harmful if swallowed and may cause skin and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-imidazol-1-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6(10)1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSCPQVRYTDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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